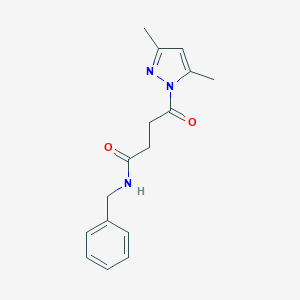

![molecular formula C25H24N2O B464729 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-35-2](/img/structure/B464729.png)

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Polybenzoxazines, also called benzoxazine resins, are cured polymerization products derived from benzoxazine monomers .

Synthesis Analysis

Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A variety of synthetic methods for benzoxazine monomers have been introduced, including not only the traditional Mannich condensation methods but also cycloaddition and other reactions .Molecular Structure Analysis

Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .Chemical Reactions Analysis

The curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . The ring-opening cationic polymerization of a benzoxazine, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (Pa), with onium salts, such as diphenyliodonium hexafluorophosphate and triphenylsulfonium hexafluorophosphate as initiators, has been investigated .Physical And Chemical Properties Analysis

Polybenzoxazines exhibit properties such as near-zero volumetric change upon curing, low water absorption, high glass transition temperatures, and excellent dielectrical and mechanical properties .科学研究应用

UV Light Shielding

Benzoxazine derivatives, such as the one , have been used in the synthesis of polybenzoxazine/clay hybrid nanocomposites . These nanocomposites have shown excellent UV light shielding properties . For instance, a composite that was cured at 210 °C demonstrated high UV shielding (97 and 85% at wavelengths of 275 and 375 nm, respectively) .

Anti-Corrosion Coatings

The same polybenzoxazine/clay hybrid nanocomposites have also been used as anti-corrosion coatings on mild steel . The electrochemical results showed enhanced polarization resistance of nanocomposites coatings with the increase of modified nanoclay (MNC) content .

Thermal Stability

Polybenzoxazines, including those derived from the compound , are known for their superior thermal properties . They can withstand high temperatures, making them suitable for applications that require materials with high thermal stability .

Optical Properties

The in situ polymerization method used to prepare polybenzoxazine/nanoclay composites results in superior optical properties . This makes them potentially useful in various optical applications .

Adhesives

Polybenzoxazines, also called benzoxazine resins, are frequently used as adhesives . They are produced from the ring-opening polymerization of benzoxazine monomers and its chemical derivatives .

Fiber-Reinforced Plastics

Another major application of polybenzoxazines is in fiber-reinforced plastics . Their superior properties, such as low dielectric constants, high thermal stability, and high glass transition temperatures, make them an excellent choice for this application .

作用机制

安全和危害

未来方向

The development of materials with high thermal stability and good hydrophobicity is important in the field of coatings. Fluorinated benzoxazines are good choices for coating applications . There is ongoing research into the synthesis and properties of benzoxazine monomers prepared from naturally occurring phenolic compounds .

属性

IUPAC Name |

2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEDHDXDXIPNOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B464699.png)

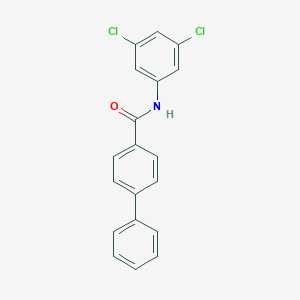

![2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B464700.png)

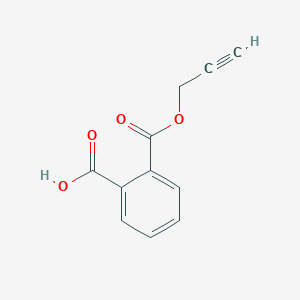

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)

![2,5-dimethyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B464718.png)

![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)

![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)

![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)

![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)

![1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole](/img/structure/B464747.png)

![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)